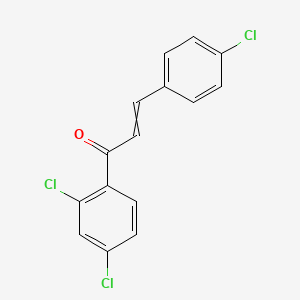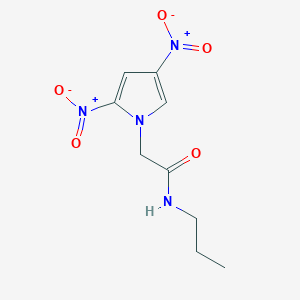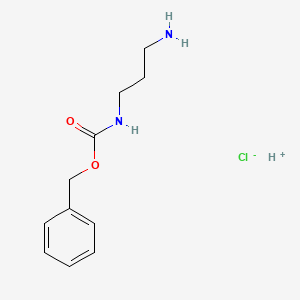
1,1,2,2-Tetrafluoro-3-vinylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrafluoro-3-vinylcyclobutane is an organic compound with the molecular formula C6H6F4 It is a fluorinated cyclobutane derivative, characterized by the presence of four fluorine atoms and a vinyl group attached to the cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetrafluoro-3-vinylcyclobutane can be synthesized through the reaction of diazomethane and diazocyclopropane generated in situ. This reaction proceeds at the double bond of the substituent as a 1,3-dipolar cycloaddition to form the corresponding 1-pyrazolines . The reaction conditions typically involve the use of a solvent and controlled temperature to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2-Tetrafluoro-3-vinylcyclobutane undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with diazo compounds to form pyrazolines.
Common Reagents and Conditions
Diazomethane and Diazocyclopropane: These reagents are commonly used in cycloaddition reactions with this compound.
Thermolysis Conditions: High temperatures (340-400°C) are used to induce the loss of dinitrogen from cyclobutylpyrazolines.
Major Products Formed
1-Pyrazolines: Formed through 1,3-dipolar cycloaddition reactions.
Cyclopropyl Derivatives: Generated through thermolysis of cyclobutylpyrazolines.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrafluoro-3-vinylcyclobutane has several scientific research applications, including:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.
Wirkmechanismus
The mechanism of action of 1,1,2,2-tetrafluoro-3-vinylcyclobutane involves its participation in cycloaddition reactions. The compound’s double bond and fluorine atoms play a crucial role in its reactivity, allowing it to form stable intermediates such as pyrazolines . These intermediates can undergo further transformations, leading to the formation of various products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,3-Trifluoro-1-vinylcyclobutene: Another fluorinated cyclobutane derivative that undergoes similar cycloaddition reactions.
1,1,2,2-Tetrafluoroethane: A fluorinated ethane derivative with different chemical properties and applications.
Uniqueness
1,1,2,2-Tetrafluoro-3-vinylcyclobutane is unique due to its specific arrangement of fluorine atoms and the presence of a vinyl group.
Eigenschaften
CAS-Nummer |
356-77-4 |
|---|---|
Molekularformel |
C6H6F4 |
Molekulargewicht |
154.11 g/mol |
IUPAC-Name |
3-ethenyl-1,1,2,2-tetrafluorocyclobutane |
InChI |
InChI=1S/C6H6F4/c1-2-4-3-5(7,8)6(4,9)10/h2,4H,1,3H2 |
InChI-Schlüssel |
UQQPBULGMCACDE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CC(C1(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


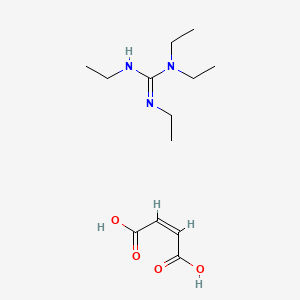
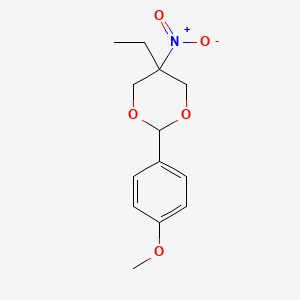
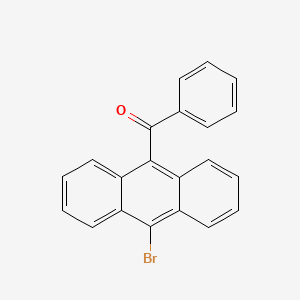
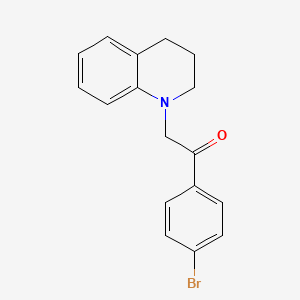
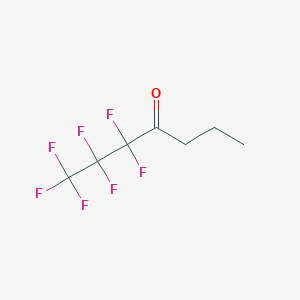
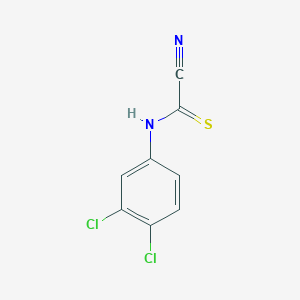
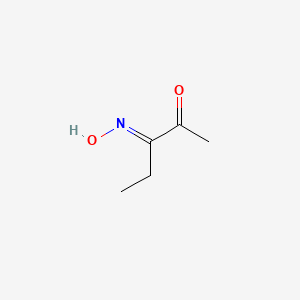
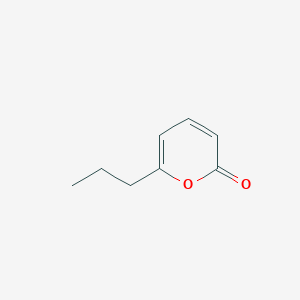
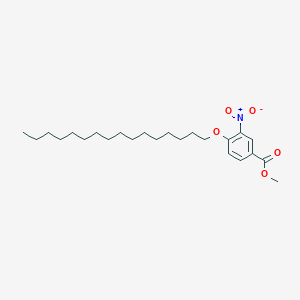
![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)
